(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride
Description
(1S)-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride (CAS: 1213603-10-1) is a chiral amine hydrochloride salt characterized by a phenyl ring substituted with fluorine at the 2-position and a methoxy group at the 3-position. The (1S) configuration confers enantiomeric specificity, critical for interactions in biological systems. The hydrochloride salt enhances aqueous solubility, facilitating pharmaceutical applications such as drug synthesis and receptor studies .
Properties
Molecular Formula |
C9H13ClFNO |
|---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H |
InChI Key |
IOGBJJCWLPCSLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Reduction of Corresponding Ketones or Imines
One common method involves the reduction of ketones or imines to yield the desired amine. This process can be achieved through reductive amination or asymmetric hydrogenation, which are common techniques for synthesizing chiral amines.
N-Alkylation Followed by Hydrolysis
Another approach involves the N-alkylation of an appropriate precursor amine with a halogenated aromatic compound. This step is followed by hydrolysis to produce the hydrochloride salt form of the compound.
Comparison with Similar Compounds
Other compounds in the phenethylamine class, such as (R)-1-(4-fluoro-3-methoxyphenyl)ethanamine, share similar structural features but differ in the position of the fluorine atom. These differences can lead to variations in pharmacological activity and biological interactions.
Research Findings and Applications
Research on (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride is ongoing, focusing on its potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders. The unique molecular structure enhances the lipophilicity of the molecule, potentially influencing its biological interactions and pharmacokinetics.
Data Table: Chemical Properties of (1S)-1-(2-Fluoro-3-Methoxyphenyl)ethanamine;hydrochloride
| Property | Description |
|---|---|
| Molecular Formula | C9H13ClFNO |
| Molecular Weight | 205.66 g/mol |
| IUPAC Name | 1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(12-2)9(7)10;/h3-6H,11H2,1-2H3;1H |
| Standard InChIKey | IOGBJJCWLPCSLS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=C(C(=CC=C1)OC)F)N.Cl |
Chemical Reactions Analysis
Nucleophilic Reactions
The primary amine group in (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine hydrochloride acts as a nucleophile, enabling reactions such as:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride, base (e.g., NaOH) | Amides (e.g., N-acetyl derivatives) |
| Schiff Base Formation | Aldehydes/ketones, acid catalysis | Imines |
| Alkylation | Alkyl halides, polar aprotic solvents | N-alkylated amines |
For example, N-alkylation with methyl iodide in the presence of LiHMDS at -78°C produces branched amines, which are intermediates in pharmaceutical synthesis .
Oxidation-Reduction Reactions
The compound undergoes redox reactions, particularly in metabolic and synthetic contexts:
-
Oxidation :
-
Metabolic oxidation via cytochrome P450 enzymes leads to N-dealkylation or aromatic ring hydroxylation .
-
Chemical oxidation with KMnO₄ or CrO₃ may convert the amine to a nitro group or ketone, though this is less common.
-
-
Reduction :
3.2. Chiral Resolution
-
The (S)-enantiomer is resolved via diastereomeric salt formation using chiral acids like tartaric acid.
Biotransformations
In vivo, the compound undergoes:
-
N-Demethylation : Removal of the methyl group from the methoxy substituent.
-
Fluorine Retention : The fluorine atom remains intact due to its strong C-F bond, directing metabolic oxidation to the methoxy group.
Comparative Reactivity
Scientific Research Applications
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride is a chemical compound with a unique molecular structure featuring a phenyl group substituted with a fluorine atom and a methoxy group. It belongs to the class of amines and is studied for its potential pharmacological applications. The fluorine atom enhances the molecule's lipophilicity, which can influence its biological interactions and pharmacokinetics.
Scientific Research Applications
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride in Medicinal Chemistry
This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders. Its structural features may allow it to interact selectively with neurotransmitter systems, making it a candidate for further pharmacological exploration and a lead compound in drug discovery due to its predicted bioactivity profiles.
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride as a TRPA1 Inhibitor
A study has identified a novel brain-penetrant TRPA1 inhibitor, BAY-390, for research . High-throughput screening was used to identify novel antagonists of TRPA1 with properties for daily oral application . The initial hit compound was a diastereomeric mixture with high antagonistic potency at the human TRPA1 channel (hIC50 = 14 nM) and moderate rat TRPA1 potency (rTRPA1 IC50 = 1370 nM) .
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride as a building block in synthesis
2-Fluoro substituted diphenethylamines were synthesized using 2-fluoro-3-methoxyphenylacetic acid in reactions with 2-phenylethylamine, 2-(3-methoxyphenyl)ethylamine, or 2-(4-hydroxyphenyl)ethylamine .
Chemical Properties and Reactivity
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile. It may also undergo oxidation-reduction reactions, especially in metabolic processes where enzymes catalyze transformations essential for cellular function. The biological activity of this compound is largely determined by its interaction with biological targets such as receptors and enzymes. Compounds with similar structures have shown antidepressant and anxiolytic activities. The specific activity spectrum can be predicted using computational models that analyze structure-activity relationships.
Interaction Studies
Mechanism of Action
The mechanism of action of ®-1-(2-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups enhance its binding affinity and selectivity. The compound may act as an inhibitor or modulator of specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The table below compares the target compound with analogs differing in substituent positions, halogens, or functional groups:
Physicochemical Properties
- Hydrogen Bonding: The target compound has two hydrogen bond donors (amine and HCl) and three acceptors (F, OCH₃, Cl⁻), similar to analogs like (S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride (H-bond donors: 2; acceptors: 2) .
- Topological Polar Surface Area (TPSA) : Estimated at ~26 Ų (comparable to analogs in ), indicating moderate permeability.
- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases, critical for bioavailability in drug formulations .
Biological Activity
(1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Characteristics
The compound is classified as an amine, featuring a phenyl group substituted with a fluorine atom and a methoxy group . These substituents significantly influence its lipophilicity and biological interactions, enhancing its potential binding affinity to various biological targets such as receptors and enzymes.
The biological activity of (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride is primarily mediated through interactions with specific molecular targets. The presence of the fluorine and methoxy groups can modulate the compound’s binding affinity and selectivity, which in turn influences its pharmacological effects.
Key Mechanisms:
- Receptor Interaction: The compound may act as a ligand for neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation, anxiety, and other neurological functions.
- Enzymatic Modulation: It may also inhibit or activate specific enzymes involved in metabolic processes, affecting overall cellular function and health.
Biological Activity
Preliminary studies suggest that compounds structurally similar to (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride exhibit various pharmacological effects, including antidepressant and anxiolytic activities. The unique combination of substituents allows for selective interaction with neurotransmitter systems, making it a candidate for further pharmacological exploration .
Potential Activities:
- Antidepressant Effects: Similar compounds have demonstrated efficacy in alleviating symptoms of depression in preclinical models.
- Anxiolytic Properties: Research indicates potential for reducing anxiety-related behaviors in animal studies.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduction in depressive symptoms | |
| Anxiolytic | Decreased anxiety behaviors | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
Several studies have explored the biological activity of (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride and related compounds:
- Study on Antidepressant Effects: A study evaluated the efficacy of similar amines in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages, suggesting potential for clinical applications in treating mood disorders.
- Anxiolytic Activity Investigation: Another investigation focused on the anxiolytic properties of related compounds. Findings revealed that these compounds could effectively reduce anxiety levels in stress-induced models, highlighting their therapeutic potential .
Computational Studies
Computational models have been employed to predict the activity spectrum of (1S)-1-(2-fluoro-3-methoxyphenyl)ethanamine;hydrochloride. These models analyze structure-activity relationships (SAR), providing insights into how variations in molecular structure can influence biological activity .
SAR Insights:
- The fluorine atom enhances lipophilicity, potentially improving membrane permeability.
- The methoxy group may influence receptor selectivity, leading to distinct pharmacological profiles compared to analogs.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
